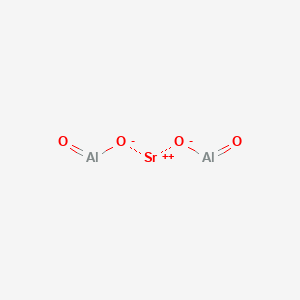![molecular formula C16H20N2O8 B12057439 [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene is a complex organic compound characterized by its unique structure, which includes a carboxylic acid group, a nitrophenyl group, and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene typically involves a series of nucleophilic substitution reactions. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine in a solvent such as acetonitrile at room temperature . The reaction conditions are generally mild, and the products are characterized using techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to form aminophenyl derivatives.
Reduction: Catalytic reduction of the nitrophenyl group using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed
Oxidation: Aminophenyl derivatives.
Reduction: Reduced nitrophenyl compounds.
Substitution: Various substituted carbamoyl derivatives.
Applications De Recherche Scientifique
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed antimicrobial and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenylchloroformate: A precursor in the synthesis of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene.
4-nitrophenylcyclopropylcarbamate: Used in the synthesis of anticancer drugs.
N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Another compound with a nitrophenyl group, used in drug research.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H20N2O8 |
|---|---|
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-nitrophenoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N2O8/c1-16(2,3)26-15(22)17-12(8-9-13(19)20)14(21)25-11-6-4-10(5-7-11)18(23)24/h4-7,12H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t12-/m0/s1 |
Clé InChI |
TXKOUVRCDMSOJZ-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)









